2-(Morpholin-4-yl)-1H-indole
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Organic Chemistry
The history of indole is intrinsically linked to the study of the deep blue dye, indigo (B80030). The name "indole" is a combination of "indigo" and "oleum," as it was first isolated from the treatment of indigo with oleum. semanticscholar.org In 1866, the renowned chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. semanticscholar.orgpreprints.org
The indole nucleus is not merely a synthetic curiosity; it is one of the most ubiquitous heterocyclic structures in nature. nih.gov It forms the core of the essential amino acid tryptophan and is a key component of vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov This prevalence in nature has made the indole scaffold a "privileged structure" in medicinal chemistry. semanticscholar.org Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. researchgate.netresearchgate.net The versatility of the indole ring allows it to interact with multiple biological targets, making it a foundational building block in the development of therapeutic agents for a wide range of diseases. researchgate.netresearchgate.net
Prevalence and Importance of Morpholine-Containing Structures in Pharmaceutical Sciences
Morpholine (B109124), a six-membered heterocycle containing both an ether and a secondary amine functional group, is another structure of immense significance in pharmaceutical sciences. nih.gov While not as common in natural products as indole, morpholine is considered a "privileged structure" by medicinal chemists and is a component of numerous FDA-approved drugs. acs.orgmdpi.com For instance, the antibiotic Linezolid and the anticancer agent Gefitinib feature a morpholine ring.
The value of incorporating a morpholine moiety into a drug candidate is multifaceted. Its presence can significantly improve a molecule's physicochemical properties. chemmethod.com The morpholine ring often enhances aqueous solubility and can improve metabolic stability and bioavailability, which are critical for a compound's success as a drug. mdpi.com Furthermore, the morpholine scaffold is not just a passive carrier; it can be an integral part of the pharmacophore, directly participating in interactions with biological targets to increase potency and selectivity. chemmethod.com Its synthetic accessibility and the ease with which it can be incorporated into larger molecules further cement its importance as a building block in drug discovery. chemmethod.com
Rationale for Investigating 2-(Morpholin-4-yl)-1H-indole as a Core Research Scaffold
The investigation of This compound is driven by the principles of molecular hybridization. The core idea is to merge the biologically versatile indole scaffold with the pharmacokinetically favorable morpholine ring. ontosight.ai Researchers hypothesize that by covalently linking these two "privileged" structures, it is possible to generate novel compounds with synergistic or enhanced biological activities.
Current State of Research on Indole-Morpholine Hybrids
The fusion of indole and morpholine has given rise to a dynamic area of research, with numerous studies exploring the therapeutic potential of these hybrid molecules. The research primarily focuses on leveraging the known activities of the indole nucleus, with the morpholine moiety added to enhance potency and drug-like characteristics. A significant portion of this research is concentrated in the field of oncology.
For example, studies have shown that indole-morpholine derivatives can act as potent anticancer agents. One research effort synthesized a series of indole-based sulfonohydrazides containing a morpholine ring and evaluated them against breast cancer cell lines. acs.orgmdpi.com A specific compound from this series, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising and selective inhibition of MCF-7 and MDA-MB-468 cancer cells. acs.orgmdpi.com Other research has identified indole-morpholine hybrids as potent tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs. acs.org
The biological investigation is not limited to cancer. Researchers have synthesized and tested indole-morpholine hybrids for a range of other activities, including as antimicrobial agents and enzyme inhibitors. pnu.ac.irjksus.orgnih.gov For instance, Mannich bases derived from indole-2-carboxylates and morpholine have been synthesized and evaluated for their antimicrobial properties. tandfonline.com The consistent finding across these studies is that the combination of the two scaffolds is a valid strategy for generating biologically active compounds.
The table below summarizes selected research findings on various indole-morpholine hybrids, showcasing the diversity of their biological activities.
| Compound/Derivative Class | Biological Activity | Key Findings |
|---|---|---|
| Indole-pyrimidine hybrids with morpholine | Anticancer (Antiproliferative) | Compounds showed moderate to excellent potency against HeLa, MDA-MB-231, MCF-7, and HCT116 cancer cell lines. nih.gov |
| Indole-based sulfonohydrazides with morpholine | Anticancer (Antiproliferative) | A derivative with a p-chlorophenyl group showed an IC50 of 8.2 μM against MDA-MB-468 cells and 13.2 μM against MCF-7 cells. nih.govmdpi.com |
| Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylates | Antimicrobial, Anticonvulsant | Certain derivatives were synthesized and subjected to antimicrobial and anticonvulsant activity screening. tandfonline.com |
| Phenyl-(1-morpholin-4-yl methyl)-1H-Indol-3-ylmethylene amines | Anticancer (Breast Cancer) | Designed to target the progesterone (B1679170) receptor; some synthesized compounds showed significant activity against the MCF-7 cell line. ontosight.ai |
| Indole-2-carboxamides with morpholine | Anticancer (EGFR/CDK2 Dual Inhibitors) | A 4-morpholin-4-yl phenethyl derivative was among the most potent compounds, with an EGFR inhibitory IC50 of 89 ± 6 nM. |
| (Z)-methyl 3-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Antifungal | The introduction of a morpholine substituent resulted in a compound that was among the top third most active antifungal agents in its series. |
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1H-indol-2-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 |
InChI Key |
YKPHXDGWZIGKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Morpholin 4 Yl 1h Indole and Its Analogs
General Strategies for Indole (B1671886) Ring Formation and Functionalization
The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents. nih.govchemrxiv.org Its synthesis and functionalization have been the subject of extensive research, leading to a variety of robust methodologies.
Multi-component Reactions for Indole Synthesis
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. chemrxiv.org These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. arkat-usa.org
Several MCRs have been developed for the de novo synthesis of the indole ring. One innovative two-step method involves an initial Ugi multi-component reaction using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This is followed by an acid-induced cyclization to construct the indole core under mild, metal-free conditions. rsc.org Other notable MCRs for synthesizing indole-based heterocycles include:
Sonogashira Cyclization: A one-pot, three-component reaction of indoles, 2-iodo-N-phenylbenzamides, and a terminal alkyne can be used to produce complex indole derivatives. nih.gov
Reactions with α-oxoketene dithioacetals: The three-component reaction between indoles, aldehydes, and α-oxoketene dithioacetals can yield functionalized quinolines. nih.gov
Synthesis of Pyran Derivatives: Indol-3-yl substituted pyran derivatives can be synthesized through a one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile, often catalyzed by piperidine (B6355638) or thiamine (B1217682) hydrochloride. nih.gov
These MCRs provide versatile pathways to construct diverse indole-based libraries for further functionalization. arkat-usa.org
Transition Metal-Catalyzed Coupling Reactions for Indole Functionalization
Transition metal catalysis is a powerful tool for the selective functionalization of the indole ring. bohrium.com In recent years, C-H functionalization has emerged as a highly effective strategy, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com
Various transition metals, including palladium, rhodium, and cobalt, have been employed to catalyze a wide range of transformations on the indole skeleton. mdpi.comresearchgate.net These reactions enable the introduction of different functional groups at specific positions of the indole nucleus, such as C2, C3, and even the less reactive C4-C7 positions on the benzenoid ring. researchgate.netrsc.org
Key transformations include:
Arylation
Alkenylation
Alkynylation
Acylation
Amidation
Borylation
For example, palladium-catalyzed Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization, is a well-established method for indole synthesis. mdpi.com Similarly, cobalt-catalyzed cross-dehydrogenative coupling provides an efficient route to indoles from ortho-alkenylanilines. mdpi.com These methods are crucial for elaborating the indole core before or after the introduction of the morpholine (B109124) moiety.
Approaches for Introducing the Morpholine Moiety to the Indole Scaffold
Direct Nucleophilic Substitution Reactions
Nucleophilic substitution is a direct method for attaching the morpholine ring to the indole scaffold. This typically involves the reaction of morpholine, acting as a nucleophile, with an indole ring that has been pre-functionalized with a suitable leaving group, such as a halogen.
One example involves the synthesis of 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione, which is achieved through the nucleophilic substitution of 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione with morpholine. researchgate.net In another case, a 4-chloroquinazoline (B184009) attached to an indole at the 3-position was treated with morpholine to yield the desired 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine in high yield. nih.gov
While direct substitution at the C2 position of the indole ring can be challenging due to the electron-rich nature of the heterocycle, specialized substrates can facilitate this transformation. By introducing an activating group, such as a methoxy (B1213986) group on the indole nitrogen, the C2 position becomes susceptible to regioselective attack by various nucleophiles. nii.ac.jpsemanticscholar.org This strategy allows for the formation of 2-substituted indoles.
Mannich Reaction-Based Syntheses
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like indole), an aldehyde (commonly formaldehyde), and a secondary amine (such as morpholine). researchgate.netnih.gov This reaction, also known as an aminoalkylation, is a powerful C-C bond-forming method for synthesizing β-amino carbonyl compounds and other nitrogen-containing molecules. researchgate.netresearchgate.net
This reaction is particularly useful for introducing a morpholinomethyl group onto the indole ring, typically at the C3 position, to form gramine-type intermediates. arkat-usa.org These intermediates are valuable for the synthesis of various indole alkaloids and other biologically active molecules. arkat-usa.org For instance, the condensation of an appropriate indole, formaldehyde, and morpholine can yield the corresponding Mannich base. oarjbp.com
Amidation and Linker-Mediated Coupling Strategies
In some cases, the morpholine moiety is not directly attached to the indole ring but is connected via a linker. This approach is common in the design of complex molecules like Proteolysis-targeting chimeras (PROTACs), where bifunctional molecules are constructed from a target-binding unit, a linker, and an E3 ligase-binding moiety. researchgate.net
Amide bond formation is a frequently used strategy for creating these linkages. An indole derivative bearing a carboxylic acid function can be coupled with morpholine using standard peptide coupling reagents. Conversely, an amino-functionalized indole can be acylated with a morpholine-containing acylating agent.
Another strategy involves the N-alkylation of morpholine. For example, a 3-(hydroxymethyl) appendage on an oxazino[4,3-a]indol-1-one system can be converted to a tosylate, which is then used for the N-alkylation of morpholine to afford the 3-(morpholinomethyl) derivative. nih.gov This demonstrates a multi-step approach where a linker is first built onto the indole scaffold, followed by the attachment of the morpholine ring.
Cyclization Reactions Incorporating Morpholine Precursors
The synthesis of 2-aminoindoles, including those bearing a morpholine substituent, frequently employs transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a particularly robust and versatile method for forming the crucial C-N bond between an indole core and an amine. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a strong base. wikipedia.orglibretexts.org
In the context of 2-(morpholin-4-yl)-1H-indole synthesis, this typically involves the reaction of a 2-haloindole (e.g., 2-bromo-1H-indole or 2-chloro-1H-indole) with morpholine. The catalytic cycle, as detailed for related aminations, proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-morpholinoindole product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. wikipedia.org Early systems used monodentate phosphine (B1218219) ligands, but subsequent generations of catalysts have employed increasingly bulky and electron-rich ligands, as well as bidentate phosphine ligands like BINAP and Dppf, to improve reaction scope, efficiency, and functional group tolerance. wikipedia.org
An alternative approach involves the reaction of 4-chloro-2-(1H-indol-3-yl)quinazoline with morpholine, which results in the substitution of the chlorine atom to yield 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine in high yield. nih.gov While this example illustrates the reactivity of a chloro-substituted heterocycle with morpholine, the core principle of nucleophilic substitution is fundamental to many synthetic routes.
Table 1: Examples of Buchwald-Hartwig Amination Conditions
| Aryl Halide/Sulfonate | Amine | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Bromoquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 88% rsc.org |
| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene, Dioxane | Varies wikipedia.orgacsgcipr.org |
Stereoselective Synthesis of Chiral Indole-Morpholine Derivatives
The demand for enantiomerically pure compounds in pharmaceutical research has driven the development of stereoselective synthetic methods for chiral molecules containing the indole-morpholine scaffold. Chirality can be introduced either on the morpholine ring or at a stereocenter on a substituent of the indole nucleus. Strategies typically involve either the coupling of a pre-synthesized chiral building block or the use of a chiral catalyst to control the stereochemical outcome of a key reaction step.
One effective strategy is the synthesis of stereochemically diverse chiral morpholines from readily available starting materials like chiral amino alcohols, followed by their incorporation into the final molecule. nih.gov For instance, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can produce highly substituted chiral morpholines. banglajol.info These enantiopure morpholine derivatives can then be coupled to an indole precursor, for example, via the aforementioned Buchwald-Hartwig amination, to generate the final chiral product.
Another powerful approach is catalytic asymmetric synthesis. Organocatalysis has been successfully employed for the enantioselective construction of chiral morpholines. For example, a cinchona alkaloid-derived catalyst can facilitate an asymmetric halocyclization of certain alkenols to furnish morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org
Furthermore, chiral phosphoric acids have been utilized in the catalytic asymmetric dearomatization (CADA) of substituted indoles. rsc.orgnih.gov This strategy allows for the creation of chiral indolenines or fused indolines with high enantioselectivity. rsc.orgnih.gov While not directly forming 2-morpholinoindoles, the principles of using chiral catalysts to control stereochemistry at the indole core are applicable. A subsequent functionalization step could then introduce the morpholine moiety. The merging of stereodiverse morpholine scaffolds with other biologically relevant heterocycles has been explored, demonstrating the feasibility of constructing complex, chiral molecular architectures. nih.gov
Table 2: Approaches to Stereoselective Synthesis
| Method | Description | Key Features |
|---|---|---|
| Chiral Building Block | Synthesis and coupling of an enantiopure morpholine precursor. | Relies on the availability of chiral starting materials like amino alcohols. nih.gov |
| Electrophile-Induced Cyclization | Cyclization of optically pure N-allyl-β-aminoalcohols using Br₂. | Can produce chiral morpholines with high diastereoselectivity. banglajol.info |
| Organocatalytic Halocyclization | Asymmetric chlorocycloetherification using a chiral catalyst. | Creates morpholines with quaternary stereocenters in high enantiomeric excess. rsc.org |
Green Chemistry Approaches in Indole-Morpholine Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes that minimize waste, avoid hazardous materials, and improve energy efficiency. Several green chemistry strategies are applicable to the synthesis of this compound and its components.
One key area of development is the replacement of transition-metal catalysts, particularly precious metals like palladium, with more sustainable alternatives or metal-free methods. acsgcipr.org For instance, a metal-free, one-pot synthesis of substituted morpholines has been developed using an inexpensive ammonium (B1175870) persulfate salt to mediate the reaction of aziridines with halogenated alcohols. beilstein-journals.orgnih.gov This process avoids the use of transition metals and operates under mild conditions. beilstein-journals.org Similarly, transition-metal-free dearomative nucleophilic addition to indoles using organic photoredox catalysts offers a mild pathway to substituted indolines. mdpi.com
The use of green solvents, particularly water, is another cornerstone of sustainable synthesis. A three-component reaction for synthesizing 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been successfully performed in water under catalyst-free conditions, highlighting the potential for aqueous media in indole chemistry. rsc.org
Furthermore, developing efficient one- or two-step protocols using inexpensive and safer reagents is a significant advancement. A recently reported method for converting 1,2-amino alcohols to morpholines uses ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgnih.gov This redox-neutral process avoids the use of harsh reagents like chloroacetyl chloride and metal hydrides, which are common in traditional methods. chemrxiv.org Another approach focuses on innovative, multicomponent reactions to assemble the indole core from simple, inexpensive starting materials in a benign solvent like ethanol, without the need for a metal catalyst. rsc.org These strategies align with the principles of green chemistry by improving atom economy and reducing the environmental impact of the synthesis. chemrxiv.orgrsc.org
Table 3: Green Chemistry Strategies in Indole-Morpholine Synthesis
| Strategy | Example | Advantages |
|---|---|---|
| Metal-Free Synthesis | Ammonium persulfate-mediated synthesis of morpholines from aziridines. beilstein-journals.orgnih.gov | Avoids precious or toxic metal catalysts. |
| Aqueous Media | Catalyst-free, three-component synthesis of indole derivatives in water. rsc.org | Eliminates organic solvents, improves safety. |
| Efficient Reagents | Use of ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.org | Redox-neutral, avoids hazardous reagents and metal hydrides. |
| Multicomponent Reactions | De novo indole synthesis from anilines and isocyanides in ethanol. rsc.org | High atom economy, mild conditions, benign solvent. |
Spectroscopic and Structural Characterization of 2 Morpholin 4 Yl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, offering detailed insight into the connectivity and environment of individual atoms. For 2-(Morpholin-4-yl)-1H-indole derivatives, ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) techniques are employed to assemble a complete structural picture.
The ¹H-NMR spectrum of this compound provides distinct signals for the protons of the indole (B1671886) and morpholine (B109124) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Indole Ring Protons : The protons attached to the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) typically resonate in the aromatic region, approximately between δ 7.0 and 7.6 ppm. rsc.org The proton at the C-3 position is expected to appear as a singlet at a more upfield position compared to the benzene ring protons. The N-H proton of the indole ring generally appears as a broad singlet at a significantly downfield shift, often above δ 8.0 ppm, due to its acidic nature. rsc.org
Morpholine Ring Protons : The morpholine ring, existing in a chair conformation at room temperature, displays two sets of signals for its methylene (B1212753) protons. nih.govstackexchange.com The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') are deshielded and typically appear as a triplet around δ 3.2-3.4 ppm. The protons on the carbons adjacent to the oxygen atom (H-3' and H-5') are further deshielded due to the higher electronegativity of oxygen and resonate as a triplet around δ 3.7-3.9 ppm. stackexchange.com The appearance of these signals as triplets is due to coupling with the adjacent methylene protons.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 8.0 | Broad Singlet |
| Indole H-4, H-7 | ~ 7.5 - 7.6 | Doublet / Multiplet |
| Indole H-5, H-6 | ~ 7.0 - 7.2 | Triplet / Multiplet |
| Indole H-3 | ~ 6.5 | Singlet |
| Morpholine H-3', H-5' (O-CH₂) | ~ 3.7 - 3.9 | Triplet |
| Morpholine H-2', H-6' (N-CH₂) | ~ 3.2 - 3.4 | Triplet |
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.
Indole Ring Carbons : The indole ring carbons show signals in both the aromatic and aliphatic regions. The carbon atom C-2, directly attached to the electronegative nitrogen of the morpholine ring, is expected to be significantly deshielded, appearing far downfield. The other aromatic carbons of the indole ring (C-3a, C-4, C-5, C-6, C-7, C-7a) typically resonate between δ 110 and 138 ppm. rsc.orgmdpi.com The C-3 carbon signal is expected to be more upfield.
Morpholine Ring Carbons : The carbon atoms of the morpholine ring appear in the aliphatic region of the spectrum. The carbons adjacent to the oxygen atom (C-3' and C-5') are more deshielded and are found at approximately δ 65-68 ppm. researchgate.net The carbons adjacent to the nitrogen atom (C-2' and C-6') resonate at a more upfield position, typically around δ 45-50 ppm. nih.govresearchgate.net
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole C-2 | > 150 |
| Indole C-7a | ~ 137 |
| Indole C-3a | ~ 128 |
| Indole C-4, C-5, C-6, C-7 | 110 - 125 |
| Indole C-3 | ~ 90 - 100 |
| Morpholine C-3', C-5' (O-CH₂) | 65 - 68 |
| Morpholine C-2', C-6' (N-CH₂) | 45 - 50 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D-NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons in the indole's benzene ring (e.g., H-4 with H-5) and within the morpholine ring, confirming the -CH₂-CH₂- connectivity. nih.govarkat-usa.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms. arkat-usa.org For example, it would link the proton signal at δ ~3.7-3.9 ppm to the carbon signal at δ 65-68 ppm, confirming their assignment to the O-CH₂ groups of the morpholine ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) couplings between protons and carbons. nih.govbeilstein-journals.org A crucial correlation would be observed between the morpholine protons adjacent to the nitrogen (H-2', H-6') and the C-2 carbon of the indole ring, definitively establishing the point of attachment between the two ring systems. beilstein-journals.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show a combination of absorptions from both the indole and morpholine moieties.
N-H Stretching : A characteristic sharp peak for the indole N-H stretch is expected in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net
C-H Stretching : Aromatic C-H stretching vibrations from the indole ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. researchgate.netresearchgate.net
C=C Stretching : Aromatic C=C double bond stretching vibrations within the indole ring give rise to several peaks in the 1450-1620 cm⁻¹ region. researchgate.net
C-N and C-O-C Stretching : The morpholine ring contributes strong C-N stretching bands and a very characteristic C-O-C (ether) stretching band, which is typically strong and appears in the 1115-1140 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong |
| Aliphatic C-N | Stretch | 1200 - 1350 | Medium |
| Ether C-O-C | Stretch | 1115 - 1140 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺.
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted based on the known fragmentation of indoles and amines. nih.govscirp.org
Molecular Ion Peak (M⁺) : The primary peak would correspond to the molecular weight of the compound.
Alpha-Cleavage : A common fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom. miamioh.edu This would lead to the loss of parts of the morpholine ring, resulting in a stable ion.
Indole Ring Fragmentation : Indole derivatives are known to fragment via the loss of neutral molecules like HCN (27 Da) from the five-membered ring, leading to characteristic fragment ions. scirp.org
Retro-Diels-Alder (RDA) Fragmentation : The morpholine ring can undergo a characteristic RDA fragmentation, leading to the loss of a C₂H₄O fragment.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
| 202 | [M]⁺ | Molecular Ion |
| 171 | [M - CH₂O]⁺ | Cleavage within morpholine ring |
| 144 | [M - C₂H₄O]⁺ | Retro-Diels-Alder of morpholine ring |
| 116 | [C₈H₆N]⁺ | Loss of morpholine and subsequent fragmentation of indole (loss of HCN) |
X-ray Crystallography for Solid-State Structural Determination
Indole Ring Geometry : The indole ring system is expected to be essentially planar. mdpi.com
Morpholine Ring Conformation : The six-membered morpholine ring will adopt a stable chair conformation. nih.govresearchgate.net
Intermolecular Interactions : In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the indole N-H group acting as a hydrogen bond donor and potentially the oxygen or nitrogen atoms of the morpholine ring of an adjacent molecule acting as acceptors. mdpi.com C-H···π interactions may also contribute to the stability of the crystal packing.
Analysis of a related compound, 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, confirms that morpholine rings adopt chair conformations in the solid state. nih.gov Similarly, the crystal structure of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione also shows the morpholine ring in a chair conformation. researchgate.net These findings support the prediction of a chair conformation for the morpholine moiety in this compound.
Computational Chemistry and Molecular Modeling in Indole Morpholine Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods are used to determine stable conformations, energy levels, and electron distribution, which are critical for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the associated energy of the molecule. For indole-morpholine compounds, DFT calculations help in understanding the planarity of the indole (B1671886) ring, the conformation of the morpholine (B109124) ring (typically a chair conformation), and the rotational barrier of the bond connecting the two moieties. rsc.orgfrontiersin.org These geometric and energetic parameters are crucial for understanding how the molecule will fit into a biological target, such as an enzyme's active site.
Computational studies on related heterocyclic systems often use DFT to corroborate molecular structures and investigate quantum chemical properties. researchgate.net For instance, DFT analysis has been conducted on various novel hybrid compounds containing morpholine to identify thermodynamically and kinetically stable structures. frontiersin.org
Below is an illustrative table of optimized geometric parameters for 2-(Morpholin-4-yl)-1H-indole, representing typical data obtained from a DFT calculation at a specific level of theory (e.g., B3LYP/6-31G*).
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents representative data for illustrative purposes.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C(indole)-N(morpholine) | 1.37 | |
| C-O (morpholine) | 1.43 | |
| C-C (morpholine) | 1.53 | |
| N-H (indole) | 1.01 | |
| Bond Angles (°) ** | ||
| C-N-C (morpholine) | 111.5 | |
| C(indole)-C-N(indole) | 109.8 | |
| C-O-C (morpholine) | 110.2 | |
| Dihedral Angles (°) ** | ||
| C-C-N-C (indole-morpholine link) | -175.0 |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.orgbohrium.com
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. This analysis is vital for predicting how indole-morpholine compounds might participate in chemical reactions or charge-transfer interactions with biological receptors. Quantum mechanical calculations are routinely used to determine these energy values. bohrium.com
Table 2: Representative Frontier Molecular Orbital Energies for this compound This table presents representative data for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron-donating capacity. |
| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference; indicates molecular stability and reactivity. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the this compound scaffold, MD simulations provide insights into its conformational flexibility and the stability of its interactions with other molecules, such as proteins or DNA. researchgate.net An MD simulation tracks the trajectory of a molecule in a simulated environment (e.g., water) by solving Newton's equations of motion, revealing how the molecule behaves in a dynamic state. This is particularly useful for assessing the stability of a ligand-protein complex, where a stable binding over a simulation period (e.g., 100 ns) suggests a strong and favorable interaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that aim to correlate the chemical structure of compounds with their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized molecules.
Two-dimensional QSAR (2D-QSAR) models use descriptors that can be calculated directly from the 2D representation of a molecule. These descriptors include physicochemical properties like molecular weight, hydrophobicity (logP), molar refractivity, and topological indices. The goal is to create a mathematical equation that links these properties to a measured biological activity, such as inhibitory concentration (IC50). researchgate.net Studies on various indole derivatives have successfully used 2D-QSAR to build predictive models for their biological activities. researchgate.netmdpi.com
Table 3: Calculated Physicochemical Descriptors for 2D-QSAR of this compound This table presents calculated values for illustrative purposes.
| Descriptor | Abbreviation | Value | Significance |
| Molecular Weight | MW | 216.27 g/mol | Size of the molecule. |
| LogP (Octanol/Water Partition) | logP | 1.95 | Measures hydrophobicity, affecting membrane permeability. |
| Topological Polar Surface Area | TPSA | 33.7 Ų | Predicts transport properties and drug absorption. |
| Number of H-Bond Donors | HBD | 1 | Potential for hydrogen bonding interactions. |
| Number of H-Bond Acceptors | HBA | 3 | Potential for hydrogen bonding interactions. |
| Number of Rotatable Bonds | nRotB | 1 | Relates to conformational flexibility. |
Three-dimensional QSAR (3D-QSAR) methods extend the analysis into 3D space by considering the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. These methods require aligning a set of molecules and calculating their steric (shape-based) and electrostatic (charge-based) fields on a 3D grid. mdpi.com
CoMSIA further adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to provide a more detailed model. The resulting data is analyzed using statistical methods to generate models that are often visualized as 3D contour maps. These maps highlight regions where modifying the molecule (e.g., adding a bulky group or an electronegative atom) is predicted to increase or decrease biological activity. Such 3D-QSAR models have been successfully derived for various indole derivatives to identify key physicochemical features correlated with their potency. mdpi.comresearchgate.net
Table 4: Conceptual Fields in 3D-QSAR (CoMFA/CoMSIA) and Their Interpretation
| Field Type | Favorable Contour Color (Typical) | Interpretation for Increased Activity | Unfavorable Contour Color (Typical) | Interpretation for Decreased Activity |
| Steric | Green | Bulkier groups are favored in this region. | Yellow | Bulkier groups are disfavored in this region. |
| Electrostatic | Blue | Positive charge/electron-poor groups are favored. | Red | Negative charge/electron-rich groups are favored. |
| Hydrophobic | Yellow/White | Hydrophobic groups are favored. | Gray/Cyan | Hydrophilic groups are favored. |
| H-Bond Donor | Cyan | Hydrogen bond donors are favored. | Purple | Hydrogen bond donors are disfavored. |
| H-Bond Acceptor | Magenta/Purple | Hydrogen bond acceptors are favored. | Orange/Red | Hydrogen bond acceptors are disfavored. |
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between indole-morpholine ligands and their biological targets at a molecular level.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking studies have been instrumental in predicting how this compound and its analogs bind to the active sites of various biological macromolecules. For instance, docking simulations of novel indole derivatives have been performed to rationalize their molecular interactions and binding modes with targets like the human serotonin (B10506) transporter (hSERT) and the D2 receptor. mdpi.com In one study, the most potent compounds exhibited a common docking pose, suggesting a consistent binding mechanism. mdpi.com
Similarly, molecular docking has been employed to investigate the interaction of morpholine derivatives with the extended-spectrum beta-lactamase (ESBL) enzyme in E. coli. researchgate.net The results of these studies can provide a structural basis for the observed biological activities and guide the design of more potent inhibitors. For example, a study on new azines bearing an indole moiety used molecular docking to explore their interactions with the CDK-5 enzyme, showing strong support for the experimental anticancer results. mdpi.com
The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations. For example, a morpholine-copper complex was found to have a docking score of -5.2 kcal/mol against ESBL, indicating a strong binding affinity. researchgate.net In another study, a newly synthesized indole derivative showed a minimum binding energy of -11.5 Kcal/mol against UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental validation.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
A crucial aspect of molecular docking is the identification of specific intermolecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking.
For example, docking studies of potent indole derivatives with hSERT revealed a π-π interaction between the indole ring and the receptor. mdpi.com In the case of morpholine derivatives targeting ESBL, favorable hydrogen bond interactions with GLN and HIS residues were identified, suggesting a high affinity of the ligand for the target. researchgate.net
The N-morpholinoethyl moiety has been observed to occupy deep hydrophobic pockets in certain receptors, while the indole moiety can form arene-H interactions. acs.org Detailed analysis of these interactions is vital for understanding the structure-activity relationships (SAR) and for optimizing the ligand's binding affinity and selectivity. For instance, molecular docking of new azines bearing an indole moiety identified key interactions with the CDK-5 enzyme. mdpi.com
In Silico Prediction of Pharmacokinetic Profiles
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, helping to identify candidates with favorable profiles and reduce late-stage failures. nih.govresearchgate.net These predictions encompass a range of properties that determine a drug's absorption, distribution, metabolism, and excretion.
For indole-morpholine derivatives, computational tools can predict properties like lipophilicity (LogP), water solubility, and potential for blood-brain barrier (BBB) penetration. researchgate.netmdpi.com For example, a study on morpholine derivatives evaluated their drug-likeness based on Lipinski's rule of five and assessed their total polar surface area, a parameter important for CNS penetration. researchgate.net The morpholine moiety itself is known to favorably alter pharmacokinetic properties such as lipophilicity. enamine.net
The integration of in-silico methods with traditional bioactivity assays represents a powerful approach to drug discovery. bhu.ac.in By predicting these properties early on, researchers can prioritize compounds that are more likely to have desirable pharmacokinetic characteristics for further development. researchgate.net
Virtual Screening and Library Design Guided by Computational Methods
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach, often coupled with the design of virtual combinatorial libraries, is a critical part of the early drug discovery process. mdpi.com
Computational methods guide the design of libraries of indole-morpholine derivatives by exploring the chemical space around a known active scaffold. mdpi.comfrontiersin.org For instance, starting from a single bioactive molecule, a set of theoretically isofunctional molecules can be virtually assembled to mimic the pharmacophore pattern. mdpi.com This allows for the exploration of structure-activity relationships (SARs) and the identification of novel compounds with improved potency and selectivity. mdpi.com
Ligand-based and structure-based virtual screening are two common approaches. mdpi.com Ligand-based methods rely on the similarity of compounds to known active molecules, while structure-based methods use the 3D structure of the target to dock and score potential ligands. mdpi.com Both approaches have been successfully applied to the discovery of novel inhibitors from libraries of natural products and synthetic compounds. nih.gov For example, a pharmacophore-based model was used to screen a large chemical database to identify potential ligands for the σ1 receptor. mdpi.com
The following table provides examples of indole-morpholine derivatives and related compounds that have been studied using computational methods:
| Compound Name | Computational Method(s) Used | Biological Target/Application | Reference |
| 4-alkyloxy-aminoalkyl indole derivatives | Molecular Modeling | CB1 receptor | nih.gov |
| N-Derivatives of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Molecular Docking, ADMET Prediction | Antimicrobial agents | mdpi.com |
| 1-piperazine indole hybrid with nicotinic amide and nicotinic acid | In silico ADMET prediction | Trypanosoma brucei phosphofructokinase | nih.gov |
| 3-(2-phenylhydrazono) isatins and 1H-indole-3-carbaldehyde derivatives | Pharmacophore Modeling, 3D-QSAR | Antiamyloidogenic agents | mdpi.com |
| Indolylpropyl-piperazines and morpholine/benzoxazinone hybrids | Molecular Docking, 3D-QSAR | SERT, MAO-A, D2 receptor | mdpi.com |
| 2-[(Morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide (MPH) | Molecular Docking | Extended Spectrum Beta-Lactamase (ESBL) | researchgate.net |
| Azines bearing Indole | Molecular Docking | Anticancer agents (CDK-5) | mdpi.com |
| N-Substituted Indole derivatives | Molecular Docking, ADME Prediction | Anti-inflammatory and antioxidant agents (COX-2) | researchgate.net |
| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives | Molecular Docking | Antimicrobial agents (MurC, lanosterol (B1674476) 14α-demethylase) | nih.gov |
Pharmacological and Biological Evaluation: Preclinical Insights into 2 Morpholin 4 Yl 1h Indole and Its Analogs
Investigation of Molecular Targets and Mechanisms of Action
The therapeutic potential of heterocyclic compounds, particularly those containing the indole (B1671886) scaffold, has been a significant area of research. The incorporation of a morpholine (B109124) ring into the indole structure can influence the compound's interaction with various biological targets. This section explores the preclinical findings related to the enzyme-inhibiting properties of 2-(Morpholin-4-yl)-1H-indole and its analogs.
Enzyme Inhibition Studies:
Certain indole-2-carboxamide derivatives featuring a morpholine moiety have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy. nih.govrsc.org
Research into a series of 5-substituted-3-ethylindole-2-carboxamides revealed that the nature of the substitution at the para position of a phenethyl tail significantly impacts activity. nih.gov A compound, 5j , which incorporates a morpholin-4-yl group, was the most effective antiproliferative agent in the series and demonstrated the highest inhibitory efficacy against EGFR, with an IC50 value of 85 ± 05 nM. nih.gov This was comparable to the reference drug erlotinib (B232) (IC50 = 80 ± 05 nM). nih.gov The activity of these compounds was found to increase in the order of morpholin-4-yl > piperidin-1-yl > H, highlighting the importance of the para-substitution on the phenethyl ring. nih.gov
Similarly, in another study focusing on 5-chloro-indole-2-carboxamides, the 4-morpholin-4-yl phenethyl derivative (5d ) was among the most potent against EGFR, with an IC50 value of 89 ± 6 nM. mdpi.com Both compounds 5j and 5d were further evaluated for their ability to inhibit CDK2, showing significant inhibitory potential. nih.govrsc.orgmdpi.com These findings suggest that indole-based structures containing a morpholine group can be considered promising dual inhibitors of EGFR and CDK2. rsc.org
Table 1: Kinase Inhibition Data for Morpholine-Containing Indole Analogs
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 5j (R = CH₃, R₁ = morpholin-4-yl) | EGFR | 85 ± 05 | nih.gov |
| 5d (R₁ = Cl, R₄ = morpholin-4-yl) | EGFR | 89 ± 6 | mdpi.com |
| Erlotinib (Reference) | EGFR | 80 ± 05 | nih.gov |
| 5j (R = CH₃, R₁ = morpholin-4-yl) | CDK2 | 29 ± 02 | nih.gov |
| 5d (R₁ = Cl, R₄ = morpholin-4-yl) | CDK2 | 41 ± 3 | mdpi.com |
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). japsonline.com The enzyme exists in two main isoforms, COX-1 and COX-2. brieflands.com
Studies on imidazo[2,1-b]thiazole (B1210989) derivatives have shown that incorporating a morpholine group can lead to higher potency and selectivity for COX-2 inhibition compared to a piperidine (B6355638) substituent. brieflands.com This enhanced activity is attributed to the morpholine ring's ability to form hydrogen bonds within the active site of the COX-2 enzyme. brieflands.com In one series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a ) was the most potent COX-2 inhibitor with an IC50 of 0.08 µM. brieflands.com Another analog in the series, compound 6f , which contains a morpholine group, also demonstrated high potency and selectivity for COX-2. brieflands.com
Furthermore, a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their selective COX-II inhibitory activity. nih.gov Among these, the compound NHCXP17 (4-{[2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-yl]amino}phenol) was identified as a significantly potent anti-inflammatory and analgesic agent when compared to indomethacin. nih.gov Molecular docking studies revealed that this compound interacted effectively within the active site of the COX-II enzyme. nih.gov
Table 2: COX-2 Inhibition Data for Morpholine-Containing Analogs
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 6a | COX-2 | 0.08 | >250 | brieflands.com |
| 6f | COX-2 | 0.12 | >166.6 | brieflands.com |
| Celecoxib (Reference) | COX-2 | 0.20 | 11.5 | brieflands.com |
Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.net Inhibiting this enzyme is a primary strategy for managing hyperpigmentation. nih.gov
Research has explored various heterocyclic compounds as tyrosinase inhibitors. A study on novel N-(2-morpholinoethyl)cinnamamide derivatives found them to be effective tyrosinase inhibitors, with IC50 values in the micromolar range. researchgate.net The compound (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6 ) showed the highest inhibition with an IC50 value of 15.2 ± 0.6 μM, which was comparable to the standard inhibitor, kojic acid. Kinetic analysis indicated that it acts as a mixed-type inhibitor. researchgate.net
In another study, thiazolidine-4-carboxamide derivatives were synthesized, leveraging their structural similarity to tyrosinase substrates. researchgate.net The compound 2-(2-Hydroxyphenyl)-1,3-thiazolidin-4-ylmethanone was among the synthesized derivatives evaluated for their tyrosinase inhibitory potential. The most potent compound in this series, 3c , had an IC50 value of 16.5 ± 0.37 µM. researchgate.net
Table 3: Tyrosinase Inhibition Data for Morpholine-Containing Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| B6 ((E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide) | Tyrosinase | 15.2 ± 0.6 | researchgate.net |
| 3c ((R,Z)-N-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)thiazolidine-4-carboxamide) | Tyrosinase | 16.5 ± 0.37 | researchgate.net |
| Kojic Acid (Reference) | Tyrosinase | 16.6 ± 2.1 | researchgate.net |
Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is the primary target for azole antifungal drugs. nih.govnih.gov The search for new antifungal agents often involves designing molecules that can effectively inhibit this enzyme. semanticscholar.org
Table 4: CYP51 Inhibition Data for a Morpholine-Containing Analog
| Compound | Target Organism | % Inhibition | Reference |
|---|---|---|---|
| Compound 8 (para-morpholine substitution) | C. albicans CYP51 | 29% | nih.gov |
| Compound 8 (para-morpholine substitution) | A. fumigatus CYP51 | 3% | nih.gov |
Topoisomerase II and dihydrofolate reductase (DHFR) are well-established targets for antimicrobial and anticancer therapies. Researchers have synthesized and evaluated various bisindole derivatives for their potential as antimicrobial agents. rjpn.org
In a study by Singh et al., a number of bisindoles with different substitutions were synthesized. rjpn.org The study found that the presence of a morpholine or pyrrolidine (B122466) group at position 3 of the indole was advantageous for the compound's biological activity. Docking experiments were performed to understand the interaction of these compounds with key microbial enzymes. The results indicated strong binding interactions between the more active bisindole compounds and the active sites of both topoisomerase II and dihydrofolate reductase. rjpn.org This suggests that indole scaffolds featuring a morpholine substituent have the potential to be developed as inhibitors of these crucial enzymes. rjpn.org
Exploration of Other Protein Binding Targets
Beyond classical receptor modulation, the this compound scaffold and its analogs have been found to interact with a diverse range of other protein targets.
Progesterone (B1679170) Receptor: A library of phenyl-(1-morpholin-4-yl methyl)-1H-indol-3-ylmethylene amines was designed to interact with the progesterone receptor. Molecular docking studies showed that these compounds could establish strong binding interactions within the receptor's binding cavity, with one analog, IBMA-2 , achieving a docking score of -9.9 kcal/mol. chemmethod.com
Mitogen-Activated Protein Kinase 14 (MAPK14): The compound 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide , which contains both indole and morpholine moieties, has been identified as a ligand that targets MAPK14. drugbank.com
Tubulin: Several indole analogs act as inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.gov Indole/1,2,4-triazole hybrids have been evaluated for this activity, with an oxime-based derivative, compound 7i , proving to be a highly effective inhibitor of tubulin polymerization with an IC₅₀ value of 3.03 ± 0.11 µM. mdpi.com
Polo-like Kinase 4 (PLK4): The complex spiro-indole compound CFI-400945 , which incorporates a dimethylmorpholine group, is a selective inhibitor of PLK4, a key regulator of mitosis.
Factor Xa: The morpholine ring is a key component in a series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides that act as potent inhibitors of Factor Xa, a serine protease involved in the blood coagulation cascade. researchgate.net
In Vitro Biological Activity Spectrum
The diverse protein interactions of this compound analogs translate into a broad spectrum of biological activities observed in vitro, most notably in the context of cancer research.
A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. nih.govacs.orgsmolecule.com
One study detailed a series of sulfonohydrazides that merge indole and morpholine scaffolds. acs.org The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) showed promising inhibition of both MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells, with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. acs.org
Table 1: Antiproliferative Activity of Indole-Morpholine Sulfonohydrazides (Compound 5f) Data sourced from a study on novel sulfonohydrazides incorporating indole and morpholine scaffolds. acs.org
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5f | MCF-7 (Breast) | 13.2 |
| 5f | MDA-MB-468 (Breast) | 8.2 |
Indole-based Bcl-2 inhibitors that feature a morpholinoacetamido group have also exhibited potent, sub-micromolar antiproliferative activity. mdpi.comnih.gov Compounds U2 and U3 were particularly effective against MCF-7, A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov
Table 2: Cytotoxic Activity (IC₅₀) of Indole-Based Bcl-2 Inhibitors (U-Series) Data sourced from a study on the design and anticancer activity of novel indole-based Bcl-2 inhibitors. nih.gov
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| U1 | 3.11 ± 0.21 | 2.01 ± 0.15 | 6.54 ± 0.49 |
| U2 | 0.73 ± 0.07 | 0.83 ± 0.11 | 5.22 ± 0.55 |
| U3 | 2.98 ± 0.19 | 1.17 ± 0.10 | 4.07 ± 0.35 |
| U4 | 3.87 ± 0.28 | 3.14 ± 0.22 | 7.98 ± 0.61 |
Furthermore, indole/1,2,4-triazole hybrids have demonstrated broad anticancer efficacy across numerous cell lines. mdpi.com Compounds 7h and 7j showed significant activity with GI₅₀ values (concentration for 50% growth inhibition) in the low micromolar range across nine different subpanels of cancer cells. mdpi.com The related compound 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine also showed selective cytotoxic activity against the BT474 breast cancer cell line. semanticscholar.orgpreprints.org
Table 3: Growth Inhibition (GI₅₀) of Indole/1,2,4-Triazole Hybrids Data sourced from a study on the antiproliferative activity of novel indole/1,2,4-triazole hybrids. mdpi.com
| Compound | Cancer Cell Line Subpanel | GI₅₀ Range (µM) |
| 7h | Various (9 subpanels) | 1.85 - 5.76 |
| 7i | Various (9 subpanels) | 2.10 - 3.23 |
| 7j | Various (9 subpanels) | 2.45 - 5.23 |
Finally, the phenyl-(1-morpholin-4-yl methyl)-1H-indol-3-ylmethylene amine derivatives designed as progesterone receptor binders also showed significant anticancer activity against the MCF-7 cell line, with compounds IFMA-4 and IFMA-5 having IC₅₀ values of 37.13±0.64 µg/mL and 40.94±0.86 µg/mL, respectively. chemmethod.com
Antimicrobial Efficacy (Antibacterial and Antifungal Activity)
The fusion of indole and morpholine motifs has given rise to compounds with notable antimicrobial properties. niscair.res.inrjpn.org Indole Mannich bases, which include structures incorporating a morpholine ring, are recognized for their wide spectrum of biological activities, including antibacterial and antifungal effects. niscair.res.inresearchgate.net Research has demonstrated that these compounds exhibit inhibitory action against various pathogenic microbes.
Antibacterial Activity: Derivatives of 2-phenyl indole have been shown to possess antibacterial activity. omicsonline.org For instance, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and tested against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One compound in this series, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k), demonstrated a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. mdpi.com In another study, indole diketopiperazine analogs showed significant activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with MIC values ranging from 0.94–3.87 µM. frontiersin.org Furthermore, Mannich bases of isatin (B1672199) containing a morpholinomethyl group at the nitrogen of the indole ring have shown significant antibacterial properties. researchgate.net
Antifungal Activity: The antifungal potential of indole-morpholine structures has also been a subject of investigation. niscair.res.in A series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives displayed a broad spectrum of activity against several Candida species, with MIC values ranging from 3.12-50 µg/mL. researchgate.net Similarly, certain Mannich bases of 5-methyl-indolin-2-one containing a morpholinomethyl group exhibited favorable antifungal activity. researchgate.net In a study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, the introduction of a morpholine substituent resulted in a compound with good antifungal efficacy. nih.gov
Table 1: Antibacterial Activity of Selected Indole Analogs
| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 43300 (MRSA) | 0.98 µg/mL | mdpi.com |
| Indole Diketopiperazine Analogs (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 µM | frontiersin.org |
| Verruculogen (Indole DKP) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.56–3.13 µg/mL | frontiersin.org |
Table 2: Antifungal Activity of Selected Indole-Morpholine Analogs
| Compound/Derivative Class | Fungus | Activity (MIC) | Reference |
| 5-[2-(morpholin-4-yl)acetamido]benzoxazoles | Candida species | 3.12-50 µg/mL | researchgate.net |
| 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-1-(morpholin-4-ylmethyl)-5-methyl-indolin-2-one | Pathogenic Fungi | Favorable Activity | researchgate.net |
Anti-inflammatory Properties
Indole derivatives are well-documented for their anti-inflammatory potential. ijpsr.comontosight.aimdpi.com Studies on 2-phenyl indole derivatives have demonstrated potent activity in suppressing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. omicsonline.org
In a study focused on designing new anti-inflammatory agents, a series of indole-chalcone hybrids were evaluated. acs.org The compound 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one demonstrated the highest efficacy in a carrageenan-induced paw edema model, which measures acute inflammation. acs.org Another investigation into N-substituted indole derivatives identified compounds 12c and 13b as the most potent agents against both acute (carrageenan-induced) and chronic (formalin-induced) inflammation. researchgate.net Furthermore, research on 4-indolyl-2-arylaminopyrimidine derivatives for acute lung injury (ALI) found that compound 6h significantly reduced the infiltration of inflammatory cells into lung tissue in a mouse model of ALI. nih.gov This compound also inhibited the production of inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells. nih.gov
Table 3: Anti-inflammatory Activity of Selected Indole Analogs
| Compound/Derivative | Model | Key Finding | Reference |
| 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one | Carrageenan-induced paw edema | Most effective agent in the series | acs.org |
| 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol | Paw edema | 87.4% inhibition of inflammation | omicsonline.org |
| Compound 6h (4-indolyl-2-arylaminopyrimidine) | LPS-induced ALI (mice) | Reduced inflammatory cell infiltration | nih.gov |
| Compound 12c (N-substituted indole) | Carrageenan-induced paw edema | Potent activity against acute inflammation | researchgate.net |
| Compound 13b (N-substituted indole) | Formalin-induced inflammation | Potent activity against chronic inflammation | researchgate.net |
Analgesic Properties
The potential for indole-based compounds to alleviate pain has been explored in several preclinical models. ontosight.ai Research into new indole-chalcone hybrids revealed significant analgesic effects. acs.org In an acetic acid-induced writhing test, which models visceral pain, compounds from this series significantly reduced the number of writhes. acs.org The compound 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one was particularly effective. acs.org Derivatives of 2-phenyl indole have also demonstrated notable analgesic activity, with specific compounds showing 78.5% and 76.6% inhibition of acetic acid-induced writhings. omicsonline.org
Table 4: Analgesic Activity of Selected Indole Analogs
| Compound/Derivative | Model | Key Finding | Reference |
| 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one | Acetic acid-induced writhing | Significant reduction in writhes | acs.org |
| 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol | Acetic acid-induced writhing | 78.5% inhibition | omicsonline.org |
| 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine | Acetic acid-induced writhing | 76.6% inhibition | omicsonline.org |
Neuroprotective Investigations
The indole-morpholine scaffold is of interest for its potential neuroprotective effects. ontosight.aismolecule.com The morpholine moiety itself may contribute to these properties. ontosight.ai Research has shown that indole-based compounds can protect neuronal cells from oxidative stress. nih.gov In one study, several indole derivatives significantly reduced cell death in H₂O₂-stimulated SH-SY5Y neuroblastoma cells, preserving cell viability up to 89.41%. nih.gov These compounds also significantly inhibited the production of reactive oxygen species (ROS) induced by H₂O₂. nih.gov
Derivatives combining isatin and morpholine moieties have been investigated as inhibitors of cholinesterases. researchgate.net One such hybrid, IHM2, which features a chlorine substitution on the isatin ring and a morpholine group, showed high inhibitory activity against human acetylcholinesterase (hAChE) with an IC₅₀ value of 1.60 ± 0.51 μM. researchgate.net Inhibition of this enzyme is a key strategy in the management of Alzheimer's disease.
Table 5: Neuroprotective and Related Activities of Indole Analogs
| Compound/Derivative | Model/Target | Activity | Key Finding | Reference |
| Indole derivative 21 | H₂O₂-induced cytotoxicity in SH-SY5Y cells | Cell Viability | 89.41% | nih.gov |
| Indole derivatives 12-14, 20-22 | H₂O₂-induced ROS in SH-SY5Y cells | ROS Inhibition | Significant inhibition (p < 0.001) | nih.gov |
| IHM2 (Isatin-morpholine hybrid) | Human Acetylcholinesterase (hAChE) | IC₅₀ | 1.60 ± 0.51 μM | researchgate.net |
Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. acs.orgnih.gov Indole derivatives have emerged as a promising area of research for anti-trypanosomal agents. acs.orgnih.gov A series of substituted 1H-indole-2-carboxamides were identified through phenotypic screening and optimized for their activity against T. cruzi. acs.orgnih.gov Modifications to a 4-(2-pyridyl)morpholine moiety on the indole scaffold led to compounds with potent activity. acs.orgnih.gov For example, replacing the morpholine with a thiomorpholine (B91149) 1,1-dioxide resulted in one of the most potent compounds in the series, with a pEC₅₀ of 6.5. acs.orgnih.gov Another analog from a 4-(2-pyridyl)morpholine subseries also demonstrated high potency with a pEC₅₀ of 6.5. acs.org
Table 6: Anti-Trypanosoma cruzi Activity of Indole Analogs
| Compound Series | Modification | Activity (pEC₅₀) | Reference |
| 1H-Indole-2-carboxamides | 4-(2-pyridyl)morpholine subseries (Compound 24) | 6.5 | acs.org |
| 1H-Indole-2-carboxamides | Thiomorpholine 1,1-dioxide replacement (Compound 56) | 6.5 | acs.orgnih.gov |
| 1H-Indole-2-carboxamides | Piperazine (B1678402) replacement (Compound 52) | 5.0 | acs.orgnih.gov |
| 1H-Indole-2-carboxamides | Methyl piperazine replacement (Compound 53) | 4.7 | acs.orgnih.gov |
Antitubercular Activity
Tuberculosis remains a global health threat, necessitating the discovery of novel therapeutic agents. niscair.res.in Indole Mannich bases have been identified as a promising class of compounds for anti-TB activity. niscair.res.in In a study focused on designing potent antitubercular agents, a series of N-benzylated indole Mannich bases were synthesized. niscair.res.in The compound 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine exhibited excellent anti-TB activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. niscair.res.innih.gov This highlights the importance of the morpholine moiety in achieving potent activity. Other research has also explored indolecarboxamide derivatives and 2-(1H-indol-3-yl)quinazolin-4(3H)-ones as potential antitubercular agents. mdpi.comacs.org
Table 7: Antitubercular Activity of Indole-Morpholine Analog
| Compound | Target Strain | Activity (MIC) | Reference |
| 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine | M. tuberculosis H37Rv | 6.25 µg/mL | niscair.res.innih.gov |
Antiviral and Anti-HIV Activities
The indole scaffold is a key pharmacophore in the design of agents to combat viral infections, including Human Immunodeficiency Virus (HIV). ijpsr.comnih.gov Research into isatin derivatives, which contain an indole core, has revealed promising anti-HIV activity. nih.gov Specifically, in a series of isatin N-Mannich bases, a morpholinomethyl substitution at the N-1 position of the isatin ring was found to be superior to other substitutions for anti-HIV activity. nih.gov Another study on isatin-thiosemicarbazone derivatives reported anti-HIV-1 and HIV-2 activity, with one compound showing an EC₅₀ of 8 µg/mL against HIV-1. nih.gov
Table 8: Anti-HIV Activity of Selected Indole Analogs
| Compound/Derivative Class | Virus Strain | Activity (EC₅₀) | Key Finding | Reference |
| Isatin N-Mannich Base | HIV-1 & HIV-2 | >2 µg/mL | Morpholinomethyl substitution at N-1 was superior | nih.gov |
| Isatin-thiosemicarbazone (11a, 11e) | HIV-1 | 8 µg/mL | Most potent against HIV-1 in the series | nih.gov |
| Isatin-thiosemicarbazone (11e) | HIV-2 | 41.5 µg/mL | Highest anti-HIV-2 activity in the series | nih.gov |
Antidiabetic and Antimalarial Screening
While direct preclinical data on the antidiabetic and antimalarial activity of the parent compound, this compound, is not extensively detailed in the provided search results, the broader classes of indole and morpholine derivatives have shown significant promise in these therapeutic areas. Indole derivatives, both naturally occurring and synthetic, are recognized for their wide range of biological activities, including antidiabetic and antimalarial properties. researchgate.netrjpn.orgijpsr.com
Antidiabetic Potential:
Indole-containing compounds are considered a promising source for the discovery of new antidiabetic drugs. researchgate.net Studies have demonstrated that various indole derivatives possess antihyperglycemic and antioxidant properties. researchgate.net For instance, some synthetic indole derivatives have shown inhibitory effects against α-amylase, a key enzyme in carbohydrate metabolism. researchgate.net Thiazolidinedione-based amide derivatives, a class of compounds used in treating type 2 diabetes, have been a focus of research, with some derivatives showing significant antidiabetic activity in preclinical models. nih.govresearchgate.net The design of these molecules often incorporates various heterocyclic systems to modulate their activity. sysrevpharm.org
Antimalarial Activity:
The indole scaffold is a known pharmacophore in the development of antimalarial agents. malariaworld.org Several indole derivatives have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgnih.gov For example, 3-piperidin-4-yl-1H-indoles have been explored as a novel antimalarial chemotype. malariaworld.org The inclusion of a morpholine ring in various heterocyclic structures has also been shown to be a viable strategy for developing new antimalarial candidates. scielo.br Hybrid molecules combining the 4-amino-7-chloroquinoline core (a key feature of chloroquine) with a β-carboline (an indole alkaloid) have shown exceptional activity against both chloroquine-sensitive and multi-drug-resistant strains of P. falciparum. mdpi.com Furthermore, the replacement of a pyridine (B92270) ring with a thiazole-containing heterocycle in a 3-alkylpyridine alkaloid analog led to an improvement in antimalarial activity. scielo.br
A study on novel aminopyrimidine derivatives, including 3-[6-(2,5-Dimethoxy-phenyl)-2-morpholin-4-yl-pyrimidin-4-yl]-1H-indole, highlighted their potential as antimalarial agents. chemrj.org This suggests that the morpholine moiety, when combined with an indole ring through a suitable linker, can contribute to antimalarial efficacy.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the indole ring, the position and substitutions on the morpholine ring, and the characteristics of the linker connecting these two moieties.
Influence of Substituents on the Indole Ring System
Substitutions on the indole ring play a critical role in modulating the biological activity and selectivity of these analogs. researchgate.netacs.org
Position of Substitution: The position of substituents on the indole ring can dramatically alter the activity profile. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net Conversely, for methoxy (B1213986) group substituted derivatives, substitution at the 7-position was the most favorable. researchgate.net
Nature of Substituent: The type of substituent also has a profound effect.
Halogens: Fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain series. researchgate.net In a series of indole morpholine ethylbenzamides, halogen substitution at the C-5 position of the indole ring with fluorine or bromine led to an increase in affinity for the serotonin (B10506) transporter (SERT), with the fluoro derivatives being the most potent. mdpi.com
Electron-donating vs. Electron-withdrawing Groups: In a series of 1H-indole-2-carboxamides, small, aliphatic, electron-donating groups (EDGs) like methyl, cyclopropyl, ethyl, or methoxy at the 5'-position were favored for potency. acs.org In contrast, analogs with electron-withdrawing groups (EWGs) such as halogens or a trifluoromethyl group were inactive. acs.org
Bulky Substituents: Bulky substituents at position 3 of the indole ring can enhance selectivity for the CB2 receptor. acs.orgnih.gov
N-Substitution: The presence of a hydrogen-bonding NH group on the indole ring can be crucial for activity. N-methylation of certain indole derivatives has been shown to reduce affinity for their target. acs.org
Table 1: Influence of Indole Ring Substituents on Biological Activity
| Series | Substitution Position | Substituent Type | Effect on Activity | Reference |
| 3-substituted 1H-indole-2-carboxylic acids | 4-position | Various | Least favorable | researchgate.net |
| 3-substituted 1H-indole-2-carboxylic acids | 7-position | Methoxy | Most favorable | researchgate.net |
| Indole morpholine ethylbenzamides | C-5 position | Fluorine, Bromine | Increased affinity for SERT | mdpi.com |
| 1H-indole-2-carboxamides | 5'-position | Electron-donating groups | Favorable for potency | acs.org |
| 1H-indole-2-carboxamides | 5'-position | Electron-withdrawing groups | Inactive | acs.org |
| Indole derivatives | 3-position | Bulky groups | Increased CB2 receptor selectivity | acs.orgnih.gov |
| Indole derivatives | N1-position | Methylation | Reduced affinity | acs.org |
Effect of Morpholine Ring Position and Substitutions
Ring Replacement: Replacing the morpholine ring with other cyclic amines like piperidine or pyrrolidine can significantly impact biological activity. nih.gov For instance, in a series of anti-Trypanosoma cruzi agents, replacing the morpholine ring with a piperazine or methyl piperazine resulted in less potent compounds. acs.org However, replacement with a thiomorpholine 1,1-dioxide yielded one of the most potent compounds in the series. acs.org
Conformational Influence: The flexible conformation of the morpholine ring allows it to participate in various lipophilic and hydrophilic interactions, which can be crucial for binding to biological targets. acs.orgnih.gov Molecular modeling studies have shown that the morpholine ring can interact within the entrance cavity of an enzyme, directing the rest of the molecule into the substrate cavity. nih.gov
Contribution to Potency: The presence of the morpholine ring itself can enhance potency. In a series of compounds targeting monoamine oxidase B (MAO-B), the replacement of a piperidine ring with a morpholine ring led to a 100-fold increase in activity. nih.gov Similarly, various compounds with morpholine moieties have demonstrated antiproliferative effects. researchgate.net
Table 2: Effect of Morpholine Ring Modifications on Biological Activity
| Series | Modification | Effect on Activity | Reference |
| Anti-Trypanosoma cruzi agents | Replacement with piperazine/methyl piperazine | Decreased potency | acs.org |
| Anti-Trypanosoma cruzi agents | Replacement with thiomorpholine 1,1-dioxide | Increased potency | acs.org |
| MAO-B inhibitors | Replacement of piperidine with morpholine | 100-fold increase in activity | nih.gov |
| Various | Presence of morpholine moiety | Antiproliferative effects | researchgate.net |
Role of Linker Moieties between Indole and Morpholine
Linker Composition and Length: The nature and length of the linker can significantly affect potency. In a series of dynamin GTPase inhibitors, extending an alkyl chain linker from octyl to decyl and then to dodecyl resulted in a significant drop in potency. acs.org However, removal of a -C=C(CN)-(CO)– linker moiety allowed for the accommodation of longer alkyl chains, leading to increased potency. acs.org
Linker Type: Different types of linkers, such as amides, esters, or other heterocyclic systems, can be employed.
Amide Linkers: Indolyl-3-amide and ester analogs have been synthesized as potential antimalarial agents. malariaworld.org
Pyrimidine (B1678525) Linkers: A series of novel indole-pyrimidine hybrids bearing a morpholine or thiomorpholine moiety have been synthesized and evaluated for their antiproliferative activities. researchgate.net The pyrimidine scaffold can significantly improve the selectivity of these compounds. researchgate.net In another series of anti-inflammatory agents, 4-indole-2-arylaminopyrimidine derivatives were developed. nih.gov
Oxoethyl Linker: The indole nitrogen can be functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain, and this modification is critical for modulating biological activity.
Linker as a Scaffold: The linker can act as a scaffold to correctly position the indole and morpholine moieties for optimal interaction with the biological target. The hydrogen bonding between the oxygen atom of the morpholine ring and specific amino acid residues in the target protein has been identified as a crucial interaction. nih.gov
Optimization of Pharmacophore Features for Enhanced Potency and Selectivity
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features responsible for a compound's biological activity. fiveable.meresearchgate.net This approach is used to guide the optimization of lead compounds like this compound to enhance their potency and selectivity. fiveable.mescielo.org.mxnih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is known, a pharmacophore model can be developed based on the key interactions between the ligand and the active site. scielo.org.mx This allows for the rational design of modifications to the lead compound to improve these interactions. For example, the hydrogen bond between the morpholine oxygen and a valine residue in the hinge region of PI3Kδ has been identified as a critical interaction for a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
Ligand-Based Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated by aligning a set of active ligands and identifying their common chemical features. researchgate.netscielo.org.mx This model can then be used to virtually screen for new compounds with similar features or to guide the modification of the existing lead.
Scaffold Hopping: Pharmacophore models can be used to identify novel chemical scaffolds that present the same key pharmacophoric features but have a different underlying chemical structure. fiveable.me This "scaffold hopping" can lead to the discovery of new lead compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. fiveable.me
By systematically exploring the structure-activity relationships and employing computational tools like pharmacophore modeling, researchers can rationally design and synthesize novel this compound analogs with optimized biological activity for various therapeutic applications.
Design and Synthesis of Novel Derivatives and Analog Libraries
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to navigate novel chemical spaces, improve drug-like properties, and circumvent patent limitations. nih.gov
Scaffold Hopping: This strategy involves the replacement of the core structure of a molecule, in this case, the indole (B1671886) ring, with a different heterocyclic system while aiming to retain or improve biological activity. A pertinent example is the scaffold hop from an indole to an indazole core. This modification can alter the orientation of substituents and their interactions with biological targets. For instance, in the development of kinase inhibitors, transitioning from an indole-2-carboxylic acid scaffold to a corresponding indazole has been shown to shift the selectivity profile of the compounds, potentially leading to dual inhibitors for targets such as MCL-1 and BCL-2. nih.gov This approach preserves the key pharmacophoric elements while introducing novel structural features that can lead to improved therapeutic profiles. nih.gov
Bioisosteric Replacement: This technique focuses on substituting specific functional groups or fragments within the 2-(Morpholin-4-yl)-1H-indole scaffold with other groups that have similar physical or chemical properties, with the goal of enhancing the molecule's activity, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric replacements can be envisioned:
Indole Ring Modifications: The indole nucleus can be substituted with various bioisosteres. For example, aza-indoles (e.g., 7-azaindole) can be introduced to alter the hydrogen-bonding pattern and electronic properties of the core structure. Benzofuran or benzothiophene (B83047) rings can also be considered as non-nitrogenous bioisosteres of the indole scaffold.
The following table illustrates potential bioisosteric replacements for the this compound scaffold.
| Original Fragment | Bioisosteric Replacement | Rationale for Replacement |
| Morpholine (B109124) | Tetrahydropyran | Investigate the role of the morpholinyl nitrogen. |
| Morpholine | Thiomorpholine (B91149) | Modify lipophilicity and hydrogen bonding capacity. |
| Morpholine | Piperazine (B1678402) | Introduce an additional site for substitution and alter basicity. |
| Indole | Indazole | Alter hydrogen bonding vectors and substituent orientation. nih.gov |
| Indole | 7-Azaindole | Modify electronic properties and hydrogen bonding. |
| Indole | Benzofuran | Remove the indole NH for metabolic stability. |
Molecular Hybridization for Multi-Target Ligand Development
Molecular hybridization is a strategy that combines two or more pharmacophores from different drug classes into a single molecule. This approach aims to create hybrid compounds with the potential to interact with multiple biological targets, which can be particularly advantageous in treating complex multifactorial diseases like cancer. nih.govnih.gov
For the this compound scaffold, molecular hybridization can be employed to develop multi-target kinase inhibitors or agents with combined anticancer and anti-inflammatory properties. A relevant example is the synthesis of indole-pyrimidine hybrids bearing a morpholine moiety. In such hybrids, the indole scaffold can serve as a core for targeting certain kinases, while the pyrimidine (B1678525) ring, a common feature in many kinase inhibitors, can provide additional interactions within the ATP-binding pocket of various kinases. The morpholine group can contribute to improved solubility and pharmacokinetic properties, as well as potentially forming key interactions with the target protein.
A hypothetical series of this compound-pyrimidine hybrids and their potential dual-target activity is presented in the table below.
| Compound ID | Indole Substitution | Pyrimidine Substitution | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) |
| HY-1 | H | 4-Anilino | 50 | 200 |
| HY-2 | 5-Fluoro | 4-Anilino | 25 | 150 |
| HY-3 | H | 4-(3-chloroanilino) | 40 | 100 |
| HY-4 | 5-Fluoro | 4-(3-chloroanilino) | 15 | 80 |
This data is illustrative and based on the principles of molecular hybridization for multi-target drug design.
The rationale behind such hybridization is that the combined pharmacophoric features may lead to a synergistic effect or a broader spectrum of activity compared to the individual components.
Combinatorial Chemistry Approaches for Compound Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be efficiently screened for biological activity. nih.gov For the this compound scaffold, combinatorial approaches can be utilized to systematically explore the structure-activity relationships (SAR) by introducing a wide variety of substituents at different positions of the indole ring.
A common strategy involves a multi-step synthesis where the indole core is first functionalized, followed by the introduction of the morpholine moiety, and finally, the diversification step. For instance, a library of N-substituted and C-5 substituted this compound derivatives can be generated.
The general synthetic approach for such a library is outlined below:
Starting Material: A suitable substituted indole, for example, 5-bromo-1H-indole.
N-Alkylation/Arylation: Reaction with a diverse set of alkyl or aryl halides to introduce variability at the N-1 position.
Introduction of the Morpholine Moiety: A palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation can be used to couple morpholine at the C-2 position.
Further Diversification (e.g., at C-5): The bromo-substituent at the C-5 position can be used for further diversification through Suzuki, Sonogashira, or other cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups.
This approach allows for the generation of a large library of analogs with diversity at multiple positions, which is crucial for a comprehensive exploration of the SAR.
| Library Position | R1 (N-1 Position) | R2 (C-5 Position) |
| Diversity Elements | - Methyl- Ethyl- Benzyl- 4-Fluorobenzyl | - Phenyl- 4-Chlorophenyl- Pyridin-3-yl- Thiophen-2-yl |
Lead Optimization Strategies Based on Preclinical Findings
Structure-activity relationship (SAR) studies are central to lead optimization. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its activity.
An illustrative SAR study on a series of 2-morpholinyl-substituted aromatic compounds, which can serve as a model for this compound derivatives, is presented in the table below. The data highlights how modifications to the core and its substituents can impact inhibitory activity against a hypothetical kinase.
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | Kinase Inhibition IC₅₀ (µM) |
| L0-1 | Indole | H | H | 10.5 |
| L0-2 | Indole | 5-Fluoro | H | 5.2 |
| L0-3 | Indole | 5-Chloro | H | 3.8 |
| L0-4 | Indole | H | 4-Fluorophenyl (at N-1) | 8.1 |
| L0-5 | Indole | 5-Chloro | 4-Fluorophenyl (at N-1) | 1.5 |
| L0-6 | 7-Azaindole | 5-Chloro | H | 2.9 |
This data is illustrative and based on established principles of lead optimization and SAR from related morpholine-containing heterocyclic inhibitors.
Key Optimization Strategies:
Improving Potency: Based on the illustrative data, introducing a halogen at the 5-position of the indole ring (e.g., chloro in LO-3 and LO-5) appears to enhance potency. Further optimization could involve exploring other electron-withdrawing or electron-donating groups at this position to fine-tune activity.
Enhancing Selectivity: To improve selectivity for the target kinase over off-target kinases, modifications can be made to substituents that interact with non-conserved regions of the ATP-binding pocket. For example, exploring different substitution patterns on the N-1 phenyl ring (in analogs like LO-4 and LO-5) could lead to improved selectivity.
Future Research Perspectives and Methodological Advancements
Application of Artificial Intelligence and Machine Learning in Indole-Morpholine Drug Discovery
One of the key applications of AI is in the prediction of biological activities, pharmacokinetic profiles, and potential toxicity of novel 2-(Morpholin-4-yl)-1H-indole derivatives. mdpi.com By training algorithms on existing data, researchers can build predictive models that significantly reduce the time and cost associated with traditional screening methods. mednexus.org Generative models, a subset of AI, can even design entirely new molecular structures with desired therapeutic characteristics, expanding the chemical space for indole-morpholine drug discovery. mdpi.com
Table 1: Applications of AI and Machine Learning in Indole-Morpholine Drug Discovery
| Application Area | Description | Potential Impact |
| Predictive Modeling | Using algorithms to forecast the biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. mdpi.com | Faster identification of lead candidates and reduction in late-stage failures. |
| Generative Chemistry | Designing novel molecular structures with optimized properties for specific therapeutic targets. mdpi.com | Expansion of the chemical space and discovery of innovative drug candidates. |
| Target Identification | Analyzing large biological datasets to identify and validate novel drug targets for indole-morpholine compounds. mymedicaldepartment.com | Opening up new therapeutic areas and applications. |
| Drug Repurposing | Identifying new uses for existing indole-morpholine compounds by analyzing their predicted interactions with a wide range of biological targets. mdpi.com | Faster and more cost-effective development of new treatments. |
Exploration of New Chemical Space for Scaffold Diversity
While the this compound scaffold has proven to be a valuable starting point, future research will focus on expanding the chemical diversity of this class of compounds. The goal is to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties. capes.gov.br Diversity-oriented synthesis (DOS) is a powerful strategy to systematically explore new chemical space by creating collections of structurally diverse molecules. nih.govresearchgate.net
This exploration involves modifying the core indole (B1671886) and morpholine (B109124) rings, as well as introducing a wide variety of substituents. acs.org For instance, the synthesis of sp3-rich morpholine peptidomimetics can lead to compounds with enhanced three-dimensional complexity, which is often associated with improved drug-like properties. nih.govfrontiersin.org The generation of libraries of these diverse compounds allows for high-throughput screening against a range of biological targets, increasing the probability of identifying novel bioactive molecules. researchgate.net
Chemoinformatic tools play a crucial role in guiding this exploration of chemical space. frontiersin.org By analyzing the structural features and predicted properties of virtual compound libraries, researchers can prioritize the synthesis of molecules with the highest potential for biological activity. This combination of synthetic chemistry and computational analysis enables a more efficient and targeted approach to scaffold diversification. researchgate.net
Advanced In Vitro and In Vivo Models for Comprehensive Biological Evaluation
The comprehensive biological evaluation of this compound derivatives relies on the use of increasingly sophisticated in vitro and in vivo models. These models aim to more accurately mimic human physiology and disease states, providing more predictive data on the efficacy and safety of drug candidates.
In vitro, the use of co-culture systems, 3D organoids, and organ-on-a-chip technologies is becoming more prevalent. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for a better assessment of a compound's effects on cell-cell interactions, tissue architecture, and organ-level function.
For in vivo studies, the development of more refined animal models of disease is crucial. For instance, in the context of neurodegenerative diseases, models that accurately replicate the progressive nature of the pathology are essential for evaluating the long-term efficacy of potential treatments. google.com Furthermore, the use of genetically engineered models allows for the investigation of a compound's mechanism of action in a more targeted manner. The evaluation of indole-pyrimidine hybrids bearing morpholine moieties has been conducted against various cancer cell lines, demonstrating the importance of in vitro screening. researchgate.net
Development of Targeted Delivery Systems for Indole-Morpholine Compounds
To maximize the therapeutic efficacy and minimize the potential side effects of this compound compounds, the development of targeted delivery systems is a key area of future research. These systems are designed to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.
One promising approach is the use of nanocarriers, such as liposomes, micelles, and nanoparticles. rsc.org These carriers can be engineered to encapsulate the drug and release it in a controlled manner. rsc.org Furthermore, their surface can be modified with targeting ligands, such as antibodies or peptides, that recognize specific receptors on diseased cells, leading to enhanced accumulation of the drug at the desired site. The encapsulation of analogous indole-morpholine hybrids has been explored for targeted drug delivery. vulcanchem.com
Another strategy involves the development of prodrugs, which are inactive derivatives of the parent compound that are converted to the active form by specific enzymes at the target site. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.
Integration of Systems Biology Approaches for Network-Level Target Identification
Systems biology offers a holistic approach to understanding the complex interplay of biological molecules and pathways within a cell or organism. drugtargetreview.comnih.gov By integrating large-scale datasets from genomics, proteomics, and metabolomics, systems biology can provide a network-level view of disease, moving beyond the traditional single-target approach to drug discovery. drugtargetreview.com
For this compound and its derivatives, systems biology can be used to identify novel drug targets and biomarkers. nih.gov By analyzing how these compounds perturb cellular networks, researchers can gain insights into their mechanisms of action and identify potential off-target effects. drugtargetreview.com This approach is particularly valuable for complex diseases, such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. drugtargetreview.com
Furthermore, systems pharmacology, a branch of systems biology, can be used to model the effects of drugs on biological systems, helping to predict their efficacy and potential for adverse events. dbkgroup.org This in silico modeling can guide the design of more effective and safer indole-morpholine-based therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
